

Application Notes and Protocols for GSK2795039 Administration in Mouse Models

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Compound of Interest

Compound Name: GSK2795039

Cat. No.: B15615182

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These application notes provide a comprehensive guide for the in vivo administration of **GSK2795039**, a selective NADPH oxidase 2 (NOX2) inhibitor, in mouse models. The following protocols and data are compiled from preclinical research to assist in the design and execution of experiments utilizing this compound.

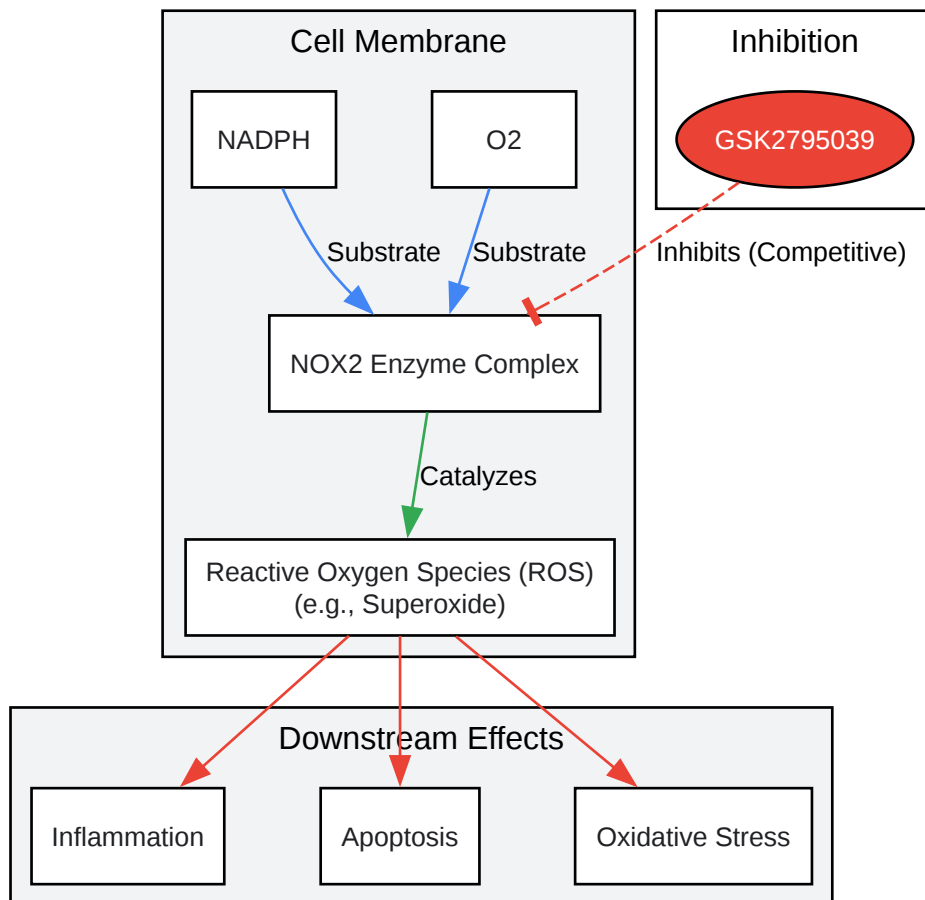
Mechanism of Action

GSK2795039 is a potent and selective small molecule inhibitor of NOX2, an enzyme primarily expressed in phagocytic cells and involved in the production of reactive oxygen species (ROS). [1][2] By competitively inhibiting the NADPH binding site of NOX2, **GSK2795039** effectively suppresses the generation of superoxide and downstream ROS, which are implicated in various inflammatory and neurodegenerative disease processes. [1][2][3] This inhibitory action has been demonstrated to reduce apoptosis and inflammation in various disease models. [2][4]

Signaling Pathway

The signaling pathway affected by **GSK2795039** centers on the inhibition of NOX2-mediated ROS production. This process is crucial in modulating inflammatory responses.

GSK2795039 Mechanism of Action

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Caption: Inhibition of the NOX2 enzyme by **GSK2795039**, preventing ROS production.

Quantitative Data Summary

The following tables summarize the administration routes, dosages, and observed effects of **GSK2795039** in various mouse models as reported in the literature.

Table 1: Administration Protocols and Efficacy

Mouse Model	Administration Route	Dosage	Frequency	Key Findings
Acute Pancreatitis	Intraperitoneal (i.p.)	100 mg/kg	Single dose, 1 hour before induction	50% reduction in serum amylase activity. [2] [4] [5]
Paw Inflammation	Intraperitoneal (i.p.)	2 - 100 mg/kg	Single dose	Dose-dependent inhibition of ROS production; ~50% at 2 mg/kg and ~95% at 100 mg/kg. [2] [6]
Neuropathic Pain (Spared Nerve Injury)	Subcutaneous (s.c.)	70 mg/kg	Twice daily	Sustained NOX2 inhibition. [7]
Traumatic Brain Injury	Not specified	Not specified	Not specified	Attenuated neurological deficits and apoptosis. [5] [7]

Table 2: Pharmacokinetic Properties in Mice

Parameter	Value	Administration Route	Dosage
Plasma Half-life	~12 minutes	Intravenous (i.v.)	Not specified. [8]
Brain:Blood Ratio	~0.49	Intraperitoneal (i.p.)	100 mg/kg. [2] [8]

Experimental Protocols

Preparation of GSK2795039 for In Vivo Administration

Materials:

- **GSK2795039** powder

- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% sodium chloride) or ddH₂O
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Vehicle Formulations:

Several vehicle formulations have been successfully used for **GSK2795039** administration in mice. The choice of vehicle may depend on the desired route of administration and solubility requirements.

- Formulation 1 (for subcutaneous injection): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[7\]](#)
- Formulation 2 (for intraperitoneal injection): 20% DMSO, 20% Tween-80, 60% Polyethylene glycol 200.[\[4\]](#)
- Formulation 3 (General In Vivo): 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O.
[\[6\]](#)

Protocol for Preparation (Example using Formulation 1):

This protocol is for preparing a 7 mg/mL solution for a 70 mg/kg dose at a 10 mL/kg injection volume. Adjustments can be made based on the desired final concentration.

- Weigh **GSK2795039**: Accurately weigh the required amount of **GSK2795039** powder.
- Dissolve in DMSO: In a sterile microcentrifuge tube, add the appropriate volume of DMSO (10% of the final volume) to the **GSK2795039** powder. Vortex thoroughly until the powder is

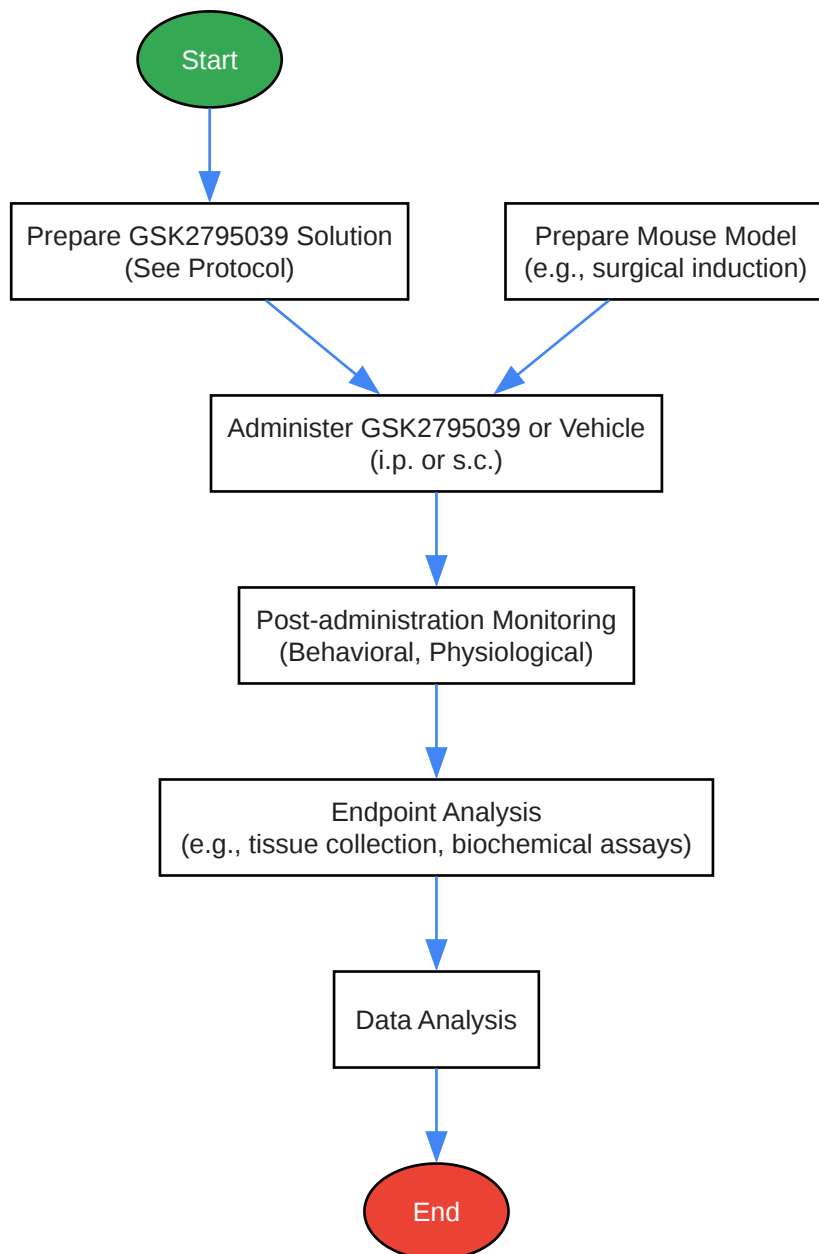
completely dissolved. Gentle warming or sonication can be used to aid dissolution.[4][6]

- Add PEG300: Add the required volume of PEG300 (40% of the final volume) to the DMSO/**GSK2795039** mixture. Vortex until the solution is clear.
- Add Tween-80: Add the required volume of Tween-80 (5% of the final volume) and vortex to ensure a homogenous mixture.
- Add Saline: Add the final volume of saline (45% of the final volume) and vortex thoroughly.
- Final Solution: The final solution should be a clear, homogenous mixture. It is recommended to prepare the solution fresh on the day of use.[4]

Administration Protocol

The following diagram outlines a general workflow for in vivo experiments with **GSK2795039**.

General Experimental Workflow for GSK2795039 Administration



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Caption: A generalized workflow for in vivo studies using **GSK2795039** in mice.

Intraperitoneal (i.p.) Injection:

- Gently restrain the mouse, exposing the abdomen.
- Tilt the mouse slightly downwards on one side.
- Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Inject the prepared **GSK2795039** solution slowly.
- Withdraw the needle and return the mouse to its cage.

Subcutaneous (s.c.) Injection:

- Gently restrain the mouse and lift the loose skin over the back or neck to form a tent.
- Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
- Inject the **GSK2795039** solution to form a small bleb under the skin.
- Withdraw the needle and return the mouse to its cage.

Important Considerations

- **Vehicle Controls:** Always include a vehicle-only control group to account for any effects of the solvent mixture.
- **Fresh Preparation:** It is highly recommended to prepare **GSK2795039** solutions fresh on the day of administration to ensure stability and solubility.[\[4\]](#)
- **Solubility:** If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[\[4\]](#)
- **Animal Welfare:** All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

These application notes and protocols are intended as a guide. Researchers should optimize dosages, administration routes, and formulations based on their specific experimental design and mouse model.

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